Men 10376 is a synthetic analog of neurokinin A (NKA), a naturally occurring tachykinin peptide. It acts as a potent and selective antagonist of the tachykinin NK2 receptor, demonstrating higher affinity for this subtype compared to NK1 and NK3 receptors. [, , , , , , , , , , , , , , ] In scientific research, Men 10376 is instrumental in elucidating the physiological and pathological roles of the NK2 receptor, particularly in respiratory, gastrointestinal, and nervous systems.
The synthesis of Men 10376 is achieved through solid-phase peptide synthesis techniques. While specific details of the synthesis protocol are not extensively covered in the provided papers, a general outline can be drawn. Solid-phase peptide synthesis involves the step-wise addition of amino acids to a growing peptide chain attached to a solid support. Protecting groups are employed to prevent unwanted side reactions. [, ] For Men 10376, the specific amino acid sequence ([Tyr5,d-Trp6,8,9,Lys10]-NKA(4–10)) dictates the order of amino acid coupling. The use of d-Trp in the sequence indicates the incorporation of a D-amino acid, which can contribute to increased resistance to enzymatic degradation. After complete assembly of the peptide chain, it is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC).
Men 10376 is a linear peptide composed of seven amino acid residues. Its structure is derived from the C-terminal sequence of NKA, with specific modifications to enhance its selectivity for the NK2 receptor. The presence of D-tryptophan residues at positions 6, 8, and 9 is a key structural feature, differentiating it from naturally occurring tachykinins. [, ] These modifications likely contribute to its enhanced stability and binding affinity for the NK2 receptor. Further structural analysis, potentially using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, could provide detailed insights into the spatial arrangement of atoms within the molecule and its interaction with the NK2 receptor.
Men 10376 acts as a competitive antagonist at the tachykinin NK2 receptor. [, , , , , , , , , , , , , , ] It binds to the receptor with high affinity, preventing the binding and subsequent signaling cascade activation by endogenous agonists like NKA. This blockage of NK2 receptor activation is responsible for Men 10376’s observed effects in various experimental models. For instance, in airway smooth muscle, Men 10376 inhibits NKA-induced bronchoconstriction. [, ] The specific molecular interactions between Men 10376 and the NK2 receptor, leading to its antagonistic effects, could be further investigated using molecular modeling and receptor mutagenesis studies.
Detailed information about the physical and chemical properties of Men 10376 is limited in the provided papers. As a peptide, it is expected to be soluble in aqueous solutions, with solubility influenced by factors like pH and ionic strength. Its stability in solution may vary depending on factors like temperature, pH, and exposure to light and oxygen. [] Further investigation into its stability profile, including degradation pathways and potential for aggregation, is crucial for ensuring its optimal use in research. Techniques like mass spectrometry and HPLC can be employed to monitor its degradation and determine appropriate storage and handling conditions.
Men 10376 serves as a valuable tool for characterizing NK2 receptors and screening novel NK2 receptor ligands. Its high selectivity and potency make it a useful pharmacological probe for studying NK2 receptor binding, signaling pathways, and downstream functional responses. [, , , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4